molecular formula C9H12F2N2S B13613599 4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine

4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine

Cat. No.: B13613599
M. Wt: 218.27 g/mol
InChI Key: KQURAJAMCYKVHC-UHFFFAOYSA-N
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Description

4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a difluorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4,4-difluorocyclohexanone with thioamide under specific conditions to form the desired thiazole derivative . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorocyclohexanemethanol
  • 4,4-Difluorocyclohexanone
  • 4,4-Difluorocyclohexylmethanamine

Comparison

4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine is unique due to the presence of both the difluorocyclohexyl group and the thiazole ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C9H12F2N2S

Molecular Weight

218.27 g/mol

IUPAC Name

4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H12F2N2S/c10-9(11)3-1-6(2-4-9)7-5-14-8(12)13-7/h5-6H,1-4H2,(H2,12,13)

InChI Key

KQURAJAMCYKVHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CSC(=N2)N)(F)F

Origin of Product

United States

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